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molecular formula C12H15ClOS B8577488 4-[(4-Chlorophenyl)sulfanyl]-3,3-dimethylbutan-2-one CAS No. 80783-23-9

4-[(4-Chlorophenyl)sulfanyl]-3,3-dimethylbutan-2-one

Cat. No. B8577488
M. Wt: 242.77 g/mol
InChI Key: MXBJCTNGZYKNTA-UHFFFAOYSA-N
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Patent
US04406909

Procedure details

97 g (0.4 mol) of 1-(4-chlorophenylmercapto)-2,2-dimethyl-butan-3-one were dissolved in 400 ml of carbon tetrachloride, and 64 g (0.4 mol) of bromine were added dropwise in the course of 30 minutes. The mixture was subsequently stirred at room temperature for 1 hour and was then concentrated by distilling off the solvent. 127 g (99% of theory) of crude 1-bromo-4-(4-chlorophenylmercapto)-3,3-dimethyl-butan-2-one were obtained as a yellowish oil, which was further reacted directly.
Quantity
97 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
64 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8][CH2:9][C:10]([CH3:15])([CH3:14])[C:11](=[O:13])[CH3:12])=[CH:4][CH:3]=1.[Br:16]Br>C(Cl)(Cl)(Cl)Cl>[Br:16][CH2:12][C:11](=[O:13])[C:10]([CH3:15])([CH3:14])[CH2:9][S:8][C:5]1[CH:4]=[CH:3][C:2]([Cl:1])=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
97 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)SCC(C(C)=O)(C)C
Name
Quantity
400 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
64 g
Type
reactant
Smiles
BrBr

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was subsequently stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was then concentrated
DISTILLATION
Type
DISTILLATION
Details
by distilling off the solvent

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrCC(C(CSC1=CC=C(C=C1)Cl)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 127 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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